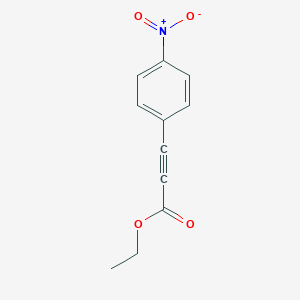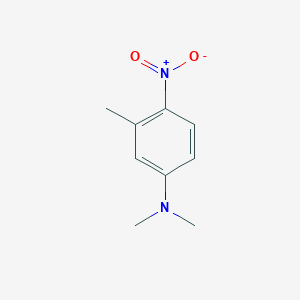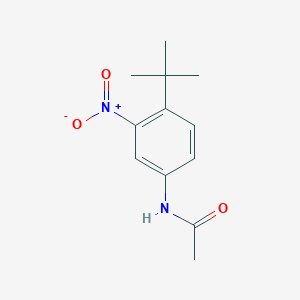![molecular formula C14H10N4O8 B189159 1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene CAS No. 2220-30-6](/img/structure/B189159.png)
1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene, commonly known as DNPE, is a chemical compound that has been widely used in scientific research. DNPE is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is primarily used as a reagent in biochemical and physiological experiments to study the mechanism of action of various biological processes.
Wirkmechanismus
DNPE acts as a substrate for many enzymes, which catalyze its conversion to a colored product. The reaction between DNPE and enzymes is typically monitored using spectrophotometry, which allows for the measurement of the rate of the reaction. The rate of the reaction can then be used to determine the enzyme's activity and kinetics.
Biochemical and Physiological Effects
DNPE has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is primarily used as a reagent in biochemical and physiological experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DNPE in lab experiments is its high sensitivity. DNPE can be used to detect very small amounts of enzyme activity, making it a valuable tool in enzyme kinetics studies. Another advantage of DNPE is its stability. DNPE is a stable compound that can be stored for long periods of time without degradation.
One limitation of using DNPE in lab experiments is its relatively low selectivity. DNPE is a substrate for many different enzymes, which can make it difficult to determine the activity of a specific enzyme. Another limitation of DNPE is its sensitivity to pH and temperature. Changes in pH and temperature can affect the rate of the reaction, which can lead to inaccurate results.
Zukünftige Richtungen
There are many possible future directions for research involving DNPE. One possible direction is the development of new DNPE analogs with improved selectivity for specific enzymes. Another possible direction is the use of DNPE in high-throughput screening assays for drug discovery. DNPE could be used to screen large libraries of compounds for their ability to inhibit or activate specific enzymes. Finally, DNPE could be used in the development of new diagnostic tests for diseases that involve abnormal enzyme activity.
Synthesemethoden
DNPE can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-dinitrophenylhydrazine with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The resulting product is then purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
DNPE has been extensively used in scientific research to study the mechanism of action of various biological processes. One of the most common applications of DNPE is in the study of enzyme kinetics. DNPE is a substrate for many enzymes, and its reaction with enzymes can be used to determine the enzyme's activity and kinetics.
Eigenschaften
CAS-Nummer |
2220-30-6 |
|---|---|
Produktname |
1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene |
Molekularformel |
C14H10N4O8 |
Molekulargewicht |
362.25 g/mol |
IUPAC-Name |
1-[2-(2,4-dinitrophenyl)ethyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C14H10N4O8/c19-15(20)11-5-3-9(13(7-11)17(23)24)1-2-10-4-6-12(16(21)22)8-14(10)18(25)26/h3-8H,1-2H2 |
InChI-Schlüssel |
ZGTULFAHPDRKHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
2220-30-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)




